(R)-Meclonazepam chemical structure and properties
(R)-Meclonazepam chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (R)-Meclonazepam. It includes tabulated data for easy reference, in-depth descriptions of its known biological activities, and a summary of its metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzodiazepine derivatives.
Introduction
(R)-Meclonazepam, also known as Ro 11-3624, is the (R)-enantiomer of the benzodiazepine derivative Meclonazepam.[1][2] While the racemate and the (S)-enantiomer have been studied for their sedative, anxiolytic, and anti-parasitic properties, the (R)-isomer is often considered the inactive enantiomer concerning its effects on the central nervous system.[1][3] This guide focuses specifically on the chemical and physical properties of the (R)-enantiomer, providing a foundational understanding for further research and development.
Chemical Structure and Identification
The chemical structure of (R)-Meclonazepam is characterized by a benzodiazepine core with a methyl group at the 3-position, a nitro group at the 7-position, and a 2-chlorophenyl group at the 5-position. The "(R)" designation refers to the stereochemistry at the chiral center located at the 3-position of the diazepine ring.
Table 1: Chemical Identification of (R)-Meclonazepam
| Identifier | Value |
| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4] |
| Synonyms | (R)-3-Methylclonazepam, Ro 11-3624 |
| CAS Number | 86630-81-1 |
| Molecular Formula | C₁₆H₁₂ClN₃O₃ |
| Canonical SMILES | C[C@@H]1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3Cl |
| InChI Key | LMUVYJCAFWGNSY-SECBINFHSA-N |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of (R)-Meclonazepam is crucial for its handling, formulation, and interpretation of biological data.
Table 2: Physicochemical Properties of (R)-Meclonazepam
| Property | Value | Source |
| Molecular Weight | 329.74 g/mol | |
| Melting Point | ~200-205 °C (for Meclonazepam) | |
| Boiling Point | 566.7±50.0 °C (Predicted for Methyl Clonazepam) | |
| pKa | Data not available | |
| LogP (calculated) | 2.7 | |
| Appearance | White crystalline powder (for Meclonazepam) |
Solubility
The solubility of (R)-Meclonazepam is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative data for the (R)-enantiomer is limited, information on the racemate and related compounds provides valuable insights.
Table 3: Solubility of Meclonazepam and Related Compounds
| Compound | Solvent | Solubility | Source |
| Meclonazepam | DMSO | 50 mg/mL (151.63 mM) | |
| Meclonazepam | Ethanol | Soluble | |
| Meclonazepam | Methanol | Soluble | |
| Meclonazepam | Water | Poorly soluble | |
| Clonazepam | Water | Sparingly soluble | |
| Clonazepam | 1-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: ~1.5 x 10⁻³ | |
| Clonazepam | 2-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: 1.57 x 10⁻³ |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. This section outlines a general approach to the synthesis and chiral separation of Meclonazepam enantiomers based on available literature.
Stereoselective Synthesis
A detailed protocol for the synthesis of the (S)-enantiomer of Meclonazepam has been described and may be adapted for the synthesis of the (R)-enantiomer. The key steps involve:
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Starting Material: The synthesis begins with (S)-benzyl-[1-[[2-(o-chlorobenzoyl)-4-nitrophenyl]carbamoyl]ethyl]carbamate.
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Deprotection: The benzyl carbamate protecting group is removed using a solution of hydrogen bromide in glacial acetic acid.
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Cyclization: The resulting intermediate undergoes cyclization upon heating in a mixture of glacial acetic acid and toluene.
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Purification: The crude product is purified by washing with saturated sodium bicarbonate solution, followed by evaporation and recrystallization from a suitable solvent like ether.
A detailed, step-by-step protocol would require adaptation from the described synthesis of the (S)-enantiomer and subsequent experimental validation.
Chiral Separation
High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of benzodiazepine enantiomers. A general strategy for developing a chiral HPLC method for Meclonazepam would involve:
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Column Selection: Screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns are often effective for benzodiazepines.
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Mobile Phase Selection: A range of mobile phases should be tested, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with a buffer), and polar organic modes. Additives such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary to improve peak shape and resolution.
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Method Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline resolution. Low temperatures are often required to prevent on-column racemization of some benzodiazepines.
A specific, validated HPLC protocol for the enantioseparation of Meclonazepam would need to be developed and optimized based on these general principles.
Pharmacology
While (R)-Meclonazepam is often referred to as the inactive enantiomer, understanding its interaction with biological targets is crucial for a complete pharmacological profile.
Mechanism of Action
The primary pharmacological target of benzodiazepines is the GABA-A receptor in the central nervous system. Binding of benzodiazepines to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant effects.
Receptor Binding Affinity
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The Ki value represents the inhibition constant and is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.
Table 4: Binding Affinities (Ki) of a Putative (R)-Meclonazepam Analog (3-R) for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β3γ2 | >10,000 |
| α2β3γ2 | >10,000 |
| α3β3γ2 | >10,000 |
| α5β3γ2 | >10,000 |
Note: The data is for a compound designated as "3-R (SH-I-053B)" in the source, which is described as a diazepam-like compound with an (R)-methyl group at the 3-position, consistent with the structure of (R)-Meclonazepam. The high Ki values indicate a very low affinity for these receptor subtypes, supporting the description of (R)-Meclonazepam as the less active enantiomer in this context.
Metabolism
The metabolism of Meclonazepam has been studied and primarily involves reactions in the liver. The main metabolic pathways include:
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Nitro-reduction: The nitro group at the 7-position is reduced to an amino group, forming amino-meclonazepam.
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N-acetylation: The resulting amino group can be further acetylated to form acetamido-meclonazepam.
These metabolites are the major forms of the drug excreted in urine.
Signaling Pathways and Experimental Workflows
Visual representations of key processes can aid in understanding complex biological and experimental workflows.
Caption: Benzodiazepine Modulation of GABA-A Receptor.
Caption: Metabolic Pathway of Meclonazepam.
Caption: Chiral HPLC Method Development Workflow.
Conclusion
This technical guide provides a consolidated source of information on the chemical structure and properties of (R)-Meclonazepam. While significant data has been compiled, there remain gaps in the experimental physicochemical data and detailed, validated analytical and synthetic protocols. Further research is warranted to fully characterize this compound and elucidate its complete pharmacological and toxicological profile. This guide serves as a valuable starting point for such endeavors.
